molecular formula C14H17N3O3S B3822625 Butyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate

Butyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate

Cat. No.: B3822625
M. Wt: 307.37 g/mol
InChI Key: ANNNLOYDPQSGDB-UHFFFAOYSA-N
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Description

Butyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate is an organic compound with a complex structure that includes a benzimidazole ring, a sulfanyl group, and a butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the sulfanyl group and the butyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Butyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Its structure suggests potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Butyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl group can participate in redox reactions, while the benzimidazole ring can interact with biological macromolecules. These interactions can modulate biochemical pathways and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2-(2-amino-2-oxoethyl)sulfanylacetate
  • tert-Butyl N-(2-oxoethyl)carbamate

Uniqueness

Butyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate is unique due to its combination of a benzimidazole ring and a sulfanyl group, which provides distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

butyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-2-3-8-20-14(19)17-11-7-5-4-6-10(11)16-13(17)21-9-12(15)18/h4-7H,2-3,8-9H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNNLOYDPQSGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N1C2=CC=CC=C2N=C1SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate
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Butyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate
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Butyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate

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